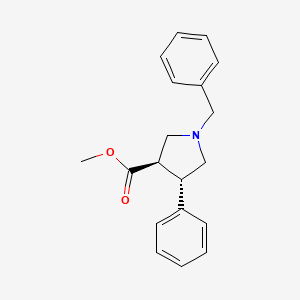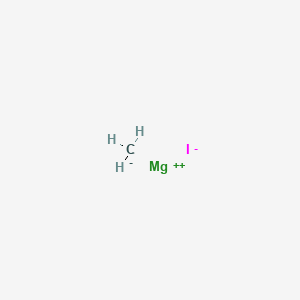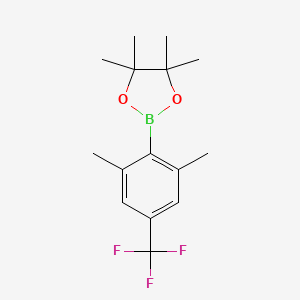![molecular formula C10H11F3N2O2 B11759953 (1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11759953.png)
(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps. One common approach is the trifluoromethylation of a suitable precursor, followed by nitration and subsequent amination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may require the use of Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of (1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components. The compound’s overall structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: Shares the trifluoromethyl group but differs in the presence of a hydroxyl group instead of a nitro group.
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Contains a trifluoromethyl group and a hydroxyl group but has a pyrazole ring instead of a phenyl ring.
Uniqueness
(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of its trifluoromethyl, nitro, and methyl groups attached to a phenyl ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11F3N2O2 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H11F3N2O2/c1-5-8(6(2)14)3-7(15(16)17)4-9(5)10(11,12)13/h3-4,6H,14H2,1-2H3/t6-/m1/s1 |
Clave InChI |
PMNIGRUWVXKLSK-ZCFIWIBFSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])[C@@H](C)N |
SMILES canónico |
CC1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759895.png)

![tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11759903.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11759909.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11759918.png)
![[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759920.png)
![methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11759926.png)



![5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)
